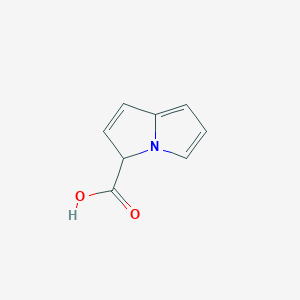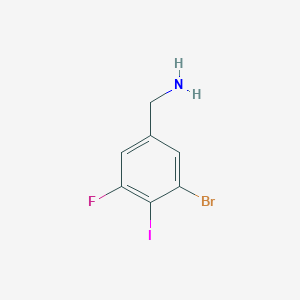
3-Bromo-5-fluoro-4-iodobenzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following molecular formula:
- It contains bromine, fluorine, and iodine atoms attached to a benzylamine core. The compound’s structure combines aromaticity and halogen substitution, making it intriguing for various applications.
3-Bromo-5-fluoro-4-iodobenzylamine: C7H6BrFI(CAS:2167893−58−3)
.Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound may vary, one common approach involves the reaction of 3-bromo-5-fluoroaniline with iodine in the presence of a suitable base.
Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., DMF or DMSO) at elevated temperatures.
Industrial Production: Industrial-scale production methods may involve modifications of the above route, optimization for yield, and safety considerations.
Chemical Reactions Analysis
Reactivity: 3-Bromo-5-fluoro-4-iodobenzylamine can undergo various reactions due to its halogen substituents.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and the substituents involved.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology and Medicine: Investigating its interactions with biological targets, such as receptors or enzymes, for drug development.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with cellular components (e.g., proteins, nucleic acids).
Molecular Targets: It may bind to specific receptors or enzymes, affecting cellular processes.
Pathways Involved: Further studies are needed to elucidate the precise pathways.
Comparison with Similar Compounds
Unique Features: Its combination of three halogens (bromine, fluorine, and iodine) distinguishes it from related compounds.
Similar Compounds:
Properties
Molecular Formula |
C7H6BrFIN |
|---|---|
Molecular Weight |
329.94 g/mol |
IUPAC Name |
(3-bromo-5-fluoro-4-iodophenyl)methanamine |
InChI |
InChI=1S/C7H6BrFIN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H,3,11H2 |
InChI Key |
JENORSFHBKUXLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)Br)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Bromomethyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12857937.png)
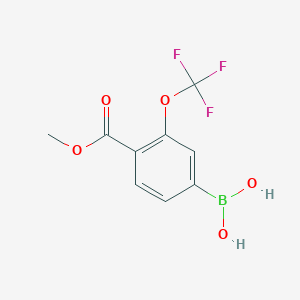
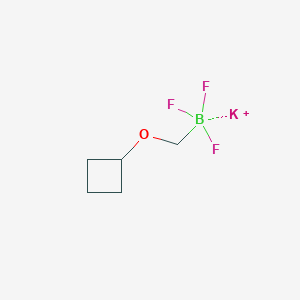

![2-(Carboxy(hydroxy)methyl)-6-iodobenzo[d]oxazole](/img/structure/B12857960.png)

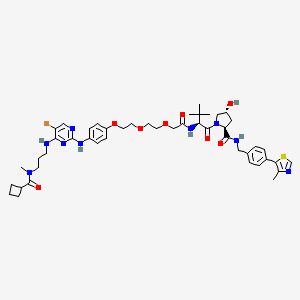

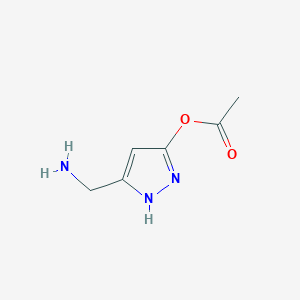
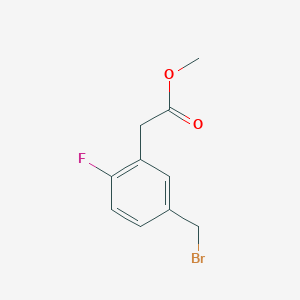
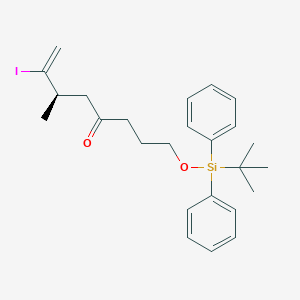
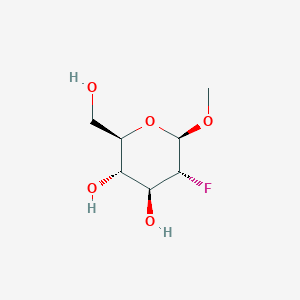
![1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12857992.png)
